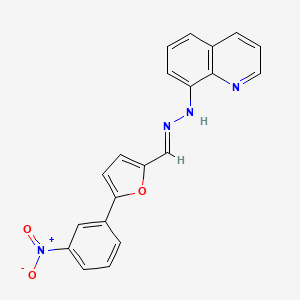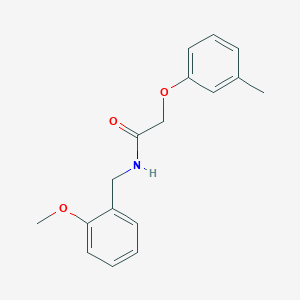![molecular formula C14H19NO4 B5722180 ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate, also known as EAE, is a chemical compound with a molecular formula of C14H18N2O4. It belongs to the class of phenoxyacetic acid derivatives and is commonly used in scientific research as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is not well understood. However, it is believed to act as a prodrug that is activated by hydrolysis to release the active moiety. The active moiety can then interact with its target protein to exert its pharmacological effect. For example, tamoxifen is activated by hydrolysis to its active metabolite, which binds to the estrogen receptor and inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate depend on the compound it is used to synthesize. For example, tamoxifen, which is synthesized from ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate, is a selective estrogen receptor modulator that inhibits the growth of estrogen receptor-positive breast cancer cells. On the other hand, [18F]FET, which is synthesized from ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate, is a radiotracer that is used for the diagnosis of brain tumors by PET imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various compounds. However, ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate has some limitations such as its low solubility in water, which can limit its use in certain experiments. Moreover, ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate in scientific research. One direction is the synthesis of new prodrugs that can be activated by hydrolysis to release the active moiety. Another direction is the synthesis of new imaging agents that can be used for the diagnosis of various diseases. Moreover, the development of new synthetic methods for ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can improve its yield and reduce its cost, making it more accessible for scientific research.
Conclusion
In conclusion, ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is a versatile building block that is widely used in scientific research for the synthesis of various compounds. Its ease of synthesis, high yield, and versatility make it an attractive compound for use in lab experiments. The future directions for the use of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate in scientific research are promising, and its potential for the synthesis of new compounds and imaging agents is vast.
Métodos De Síntesis
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can be synthesized by the reaction of ethyl 4-hydroxyphenylacetate with N-(2-chloroethyl)-N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The yield of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Aplicaciones Científicas De Investigación
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is widely used in scientific research as a building block for the synthesis of various compounds such as prodrugs, anticancer agents, and imaging agents. For example, ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can be used as a precursor for the synthesis of tamoxifen, a selective estrogen receptor modulator that is used for the treatment of breast cancer. ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can also be used as a building block for the synthesis of imaging agents such as [18F]FET, which is used for the diagnosis of brain tumors.
Propiedades
IUPAC Name |
ethyl 2-[4-(2-acetamidoethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-14(17)10-19-13-6-4-12(5-7-13)8-9-15-11(2)16/h4-7H,3,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSUBAHYRQJJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)

